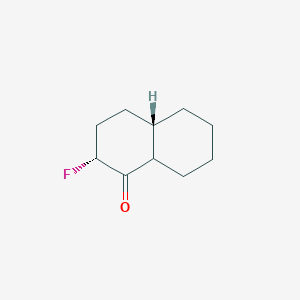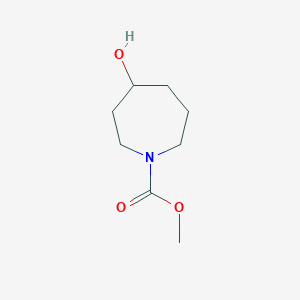![molecular formula C9H16N2O B11915586 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 25517-57-1](/img/structure/B11915586.png)
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-oxa-3-azaspiro[45]dec-2-en-2-amine is a spiro compound characterized by a unique structure that includes a spiro linkage between a five-membered oxazolidine ring and a six-membered piperidine ring
Vorbereitungsmethoden
The synthesis of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves the following steps:
Cyclization Reaction: The formation of the spiro linkage is achieved through a cyclization reaction involving a suitable precursor. This precursor often contains functional groups that facilitate the formation of the oxazolidine and piperidine rings.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Common solvents used in the reaction include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process.
Analyse Chemischer Reaktionen
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include alkyl halides and alcohols.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amin kann mit anderen Spiroverbindungen verglichen werden, wie z. B.:
7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amin: Diese Verbindung weist eine ähnliche Spirostruktur auf, unterscheidet sich jedoch in der Position der Doppelbindung und des Oxazolidinrings.
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-on-Hydrochlorid: Diese Verbindung enthält ein zusätzliches Stickstoffatom in der Spiroverknüpfung, das ihre chemischen Eigenschaften und Reaktivität verändern kann.
Die Einzigartigkeit von 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amin liegt in seinen spezifischen strukturellen Merkmalen und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
CAS-Nummer |
25517-57-1 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
7-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-3-2-4-9(5-7)6-11-8(10)12-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
YOHHUDLYXSLONW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1)CN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


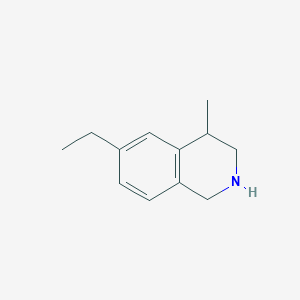
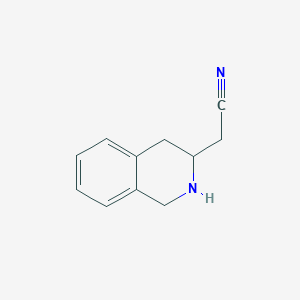
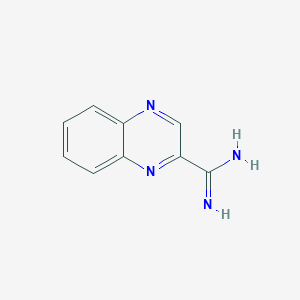
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)
